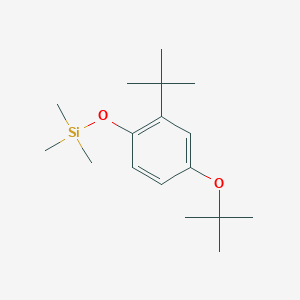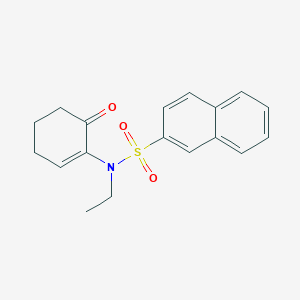
(4-tert-Butoxy-2-tert-butylphenoxy)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-tert-Butoxy-2-tert-butylphenoxy)(trimethyl)silane is an organosilicon compound with the molecular formula C13H22OSi. It is a derivative of 4-tert-butylphenol, where the phenolic hydroxyl group is replaced by a trimethylsilyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butoxy-2-tert-butylphenoxy)(trimethyl)silane typically involves the reaction of 4-tert-butylphenol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
(4-tert-Butoxy-2-tert-butylphenoxy)(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: It can be reduced to form silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols
Reduction: Silanes
Substitution: Various substituted phenoxy compounds
Scientific Research Applications
(4-tert-Butoxy-2-tert-butylphenoxy)(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of (4-tert-Butoxy-2-tert-butylphenoxy)(trimethyl)silane involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group for hydroxyl and amino groups, preventing unwanted side reactions during chemical synthesis. Additionally, the compound can participate in hydrosilylation reactions, where it adds across double bonds to form new carbon-silicon bonds .
Comparison with Similar Compounds
Similar Compounds
- Trimethyl(4-tert-butylphenoxy)silane
- Triethylsilane
- (4-tert-Butoxybutoxy)(trimethyl)silane
Uniqueness
(4-tert-Butoxy-2-tert-butylphenoxy)(trimethyl)silane is unique due to its combination of tert-butyl and trimethylsilyl groups, which confer both steric hindrance and chemical stability. This makes it particularly useful in applications where stability and selectivity are crucial .
Properties
CAS No. |
62477-74-1 |
|---|---|
Molecular Formula |
C17H30O2Si |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
[2-tert-butyl-4-[(2-methylpropan-2-yl)oxy]phenoxy]-trimethylsilane |
InChI |
InChI=1S/C17H30O2Si/c1-16(2,3)14-12-13(18-17(4,5)6)10-11-15(14)19-20(7,8)9/h10-12H,1-9H3 |
InChI Key |
CIFBYZLFOUPHMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)OC(C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[4-(Dimethylamino)benzoyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B14537197.png)

![4-[2-(1-Phenylethyl)phenoxy]butan-1-amine;hydrochloride](/img/structure/B14537205.png)


![1-Oxido-2-[[3-(trifluoromethyl)phenyl]methylsulfinyl]pyridin-1-ium](/img/structure/B14537221.png)

![4-Methyl-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline](/img/structure/B14537236.png)
![4-{2-[4-(2-Chloroethoxy)phenyl]propan-2-yl}phenol](/img/structure/B14537243.png)

![3-(Ethyl{4-[(E)-(2-methoxy-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14537256.png)


